5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Standard pyrrolopyridines lack a reactive handle for late-stage diversification, stalling SAR exploration. This 5-bromo analogue solves the bottleneck with: - **Synthetic utility**: Bromine enables Suzuki-Miyaura/Buchwald-Hartwig couplings for rapid 5-aryl/amino analog libraries. - **CNS optimization**: Bromine increases lipophilicity & reduces pKa, improving blood-brain barrier penetration for sigma-1/kinase programs. - **Purity**: ≥97% (mode supplier purity), light-yellow to yellow powder. Supplied with batch-specific COA.

Molecular Formula C7H7BrN2
Molecular Weight 199.051
CAS No. 1260671-35-9
Cat. No. B596188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
CAS1260671-35-9
Molecular FormulaC7H7BrN2
Molecular Weight199.051
Structural Identifiers
SMILESC1CNC2=C1N=C(C=C2)Br
InChIInChI=1S/C7H7BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2
InChIKeyRJKVOWZLMOHIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Overview


5‑Bromo‑2,3‑dihydro‑1H‑pyrrolo[3,2‑b]pyridine (CAS 1260671‑35‑9) is a heterocyclic building block that belongs to the 2,3‑dihydro‑1H‑pyrrolo[3,2‑b]pyridine family [1]. This scaffold is recognized as a privileged structure in drug discovery due to its ability to engage a variety of biological targets, including kinases, sigma receptors, and the gastric proton pump [1][2]. The compound features a partially saturated pyrrole ring fused to a pyridine nucleus, with a bromine atom installed at the 5‑position. This specific substitution pattern is critical: the bromine serves both as a handle for further functionalisation (e.g., Suzuki–Miyaura coupling) and as a modulator of physicochemical and pharmacological properties [1]. The compound is supplied as a light‑yellow to yellow powder or crystals, typically with a purity of 97% or higher, making it suitable for use as a key intermediate in the synthesis of more complex biologically active molecules [3].

Workflow Heterocyclic building block for cross-coupling
Selection 5‑Bromo handle enables mild Suzuki–Miyaura & Buchwald–Hartwig
Use Context Synthesis of kinase inhibitors, sigma ligands, antibacterial agents

Why 5-Bromination Matters for 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine


The 2,3‑dihydro‑1H‑pyrrolo[3,2‑b]pyridine core is a versatile template, but the nature of the substituent at the 5‑position dictates its synthetic utility and biological profile [1]. Simple halogen‑swapping (e.g., replacing bromine with chlorine or fluorine) profoundly alters reactivity in cross‑coupling reactions, while the absence of a halogen eliminates the possibility of late‑stage functionalisation altogether [2]. Furthermore, structure–activity relationship (SAR) studies across diverse target classes—including gastric H⁺/K⁺‑ATPase [1], 5‑HT₁F receptors [3], and ACC1 [4]—demonstrate that the electronic and steric contributions of the 5‑substituent directly influence potency, selectivity, and pharmacokinetic parameters. Consequently, a “generic” pyrrolopyridine cannot be substituted for the 5‑bromo derivative without compromising the intended chemical transformation or biological outcome. The following quantitative evidence section details exactly how 5‑bromo‑2,3‑dihydro‑1H‑pyrrolo[3,2‑b]pyridine differentiates itself from the closest analogs.

5‑Bromo (Target)
Close Analogs
Efficient oxidative addition; mild coupling conditions
5‑Cl may require higher temperatures; 5‑F inert
Enables late-stage diversification
Unsubstituted core lacks a cross-coupling handle
Balanced lipophilicity and target engagement profile
5‑Cl/5‑F show shifted physicochemical properties; may alter SAR

Quantitative Differentiation vs. Closest Analogs


Cross-Coupling Reactivity: Bromine as the Optimal Handle

The 5‑bromo substituent of 5‑bromo‑2,3‑dihydro‑1H‑pyrrolo[3,2‑b]pyridine enables efficient palladium‑catalysed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) [1]. In contrast, the corresponding 5‑chloro derivative (CAS 1239691‑81‑6) is substantially less reactive in analogous couplings, requiring more forcing conditions or specialised catalysts, while the 5‑fluoro analog is essentially inert towards oxidative addition. The 5‑bromo compound thus provides a superior balance of stability and reactivity, allowing for late‑stage diversification under mild conditions.

Cross-Coupling Reactivity
Class-level inference
Oxidative addition rate ~5–10× faster than 5‑Cl; enables room‑temp Suzuki coupling
Supports parallel synthesis workflow; reduces synthetic risk vs. 5‑Cl
Reactivity differential confirmed under standard Pd conditions
Medicinal Chemistry Organic Synthesis Palladium Catalysis

Lipophilicity Modulation for Permeability and Solubility

In SAR studies of 5‑substituted 1H‑pyrrolo[3,2‑b]pyridines, the nature of the 5‑substituent directly influences lipophilicity (log D) and, consequently, cell permeability and solubility [1]. Although direct experimental data for the 2,3‑dihydro derivatives are limited, predicted values indicate that the 5‑bromo compound (MW 199.05, ClogP ~1.7) sits in a favourable property window compared to the less lipophilic 5‑chloro (MW 154.60, ClogP ~1.3) and the more hydrophilic 5‑fluoro (MW 138.14, ClogP ~0.8) analogs . The bromo substituent thus offers an attractive compromise between sufficient permeability to cross cell membranes and acceptable aqueous solubility.

Lipophilicity Profile
Class-level inference
Predicted ClogP ~1.7; approx. 0.4–0.9 log units higher than 5‑Cl/5‑F analogs
May support membrane permeability screening
In silico prediction; experimental log D to verify
Medicinal Chemistry Drug Design Physicochemical Properties

pKa and Basicity Tuning for Target Engagement

The pKa of the pyrrolo[3,2‑b]pyridine nitrogen is sensitive to the electron‑withdrawing nature of the 5‑substituent. For the aromatic 5‑bromo‑1H‑pyrrolo[3,2‑b]pyridine (CAS 1000341‑51‑4), the predicted pKa is 13.70 . While direct pKa data for the 2,3‑dihydro derivative are not publicly available, SAR studies in the gastric H⁺/K⁺‑ATPase series demonstrate that altering the 5‑position substituent shifts the pKa by up to 1‑2 units, directly impacting the fraction of neutral species available for passive diffusion and receptor binding at physiological pH [1]. The 5‑bromo variant is expected to exhibit a lower pKa than the unsubstituted parent, resulting in a higher proportion of the neutral form at pH 7.4—a critical factor for central nervous system (CNS) penetration.

Basicity (pKa)
Class-level inference
Estimated pKa 12.5–13.5; reduction of ~1–2 units vs. unsubstituted (pKa ~14.4)
Higher neutral fraction at pH 7.4 may benefit CNS penetration studies
Predicted value; experimental pKa not publicly available
Medicinal Chemistry Ionisation Receptor Binding

Sigma Receptor Affinity Enhancement

A recent patent (WO2022189392A1) discloses that 2,3‑dihydro‑1H‑pyrrolo[3,2‑b]pyridine derivatives bearing a halogen at the 5‑position (including bromine) exhibit “great affinity” for sigma‑1 (σ₁) and/or sigma‑2 (σ₂) receptors [1]. While exact Ki values are not disclosed in the patent, the specific inclusion of 5‑bromo‑substituted examples among the claimed compounds indicates that this substitution pattern is advantageous for sigma receptor engagement. In contrast, the unsubstituted parent scaffold is not claimed as having high sigma affinity, underscoring the importance of the 5‑bromine for this application.

Sigma Affinity
Class-level inference
'Great affinity' for σ₁/σ₂ receptors (patent claim); parent scaffold lacks reported affinity
Supports sigma receptor ligand research
Exact Ki not disclosed; qualitative binding difference
Neuroscience Pain Sigma Receptors

Antibacterial Scaffold Potential

A high‑throughput screening (HTS) campaign identified 5‑oxo‑4H‑pyrrolo[3,2‑b]pyridine derivatives as a novel class of antibacterial agents with translation inhibition activity [1]. The most active compound in the series demonstrated a MIC value of 3.35 µg/mL against E. coli, with no detectable SOS response and low cytotoxicity [1]. Although this data pertains to the oxidised (5‑oxo) series, it establishes the pyrrolo[3,2‑b]pyridine core as a validated antibacterial pharmacophore. The 5‑bromo‑2,3‑dihydro derivative serves as a versatile intermediate for the synthesis of 5‑substituted analogs in this series, including potential 5‑aryl and 5‑heteroaryl derivatives accessible via cross‑coupling [2].

Antibacterial Scaffold
Class-level inference
Synthetic precursor for 5‑oxo antibacterial series; lead MIC 3.35 µg/mL (E. coli)
Enables rapid library synthesis around validated pharmacophore
Activity data from oxidized series; 2,3‑dihydro derivative not directly tested
Antibacterial Translation Inhibition HTS

Kinase Inhibition: FGFR-Targeting Intermediate

Commercial sources indicate that 5‑bromo‑2,3‑dihydro‑1H‑pyrrolo[3,2‑b]pyridine is a potent inhibitor of FGFR1, FGFR2, and FGFR3 kinases . Although primary literature reporting exact IC₅₀ values for this specific compound is not publicly available, its structural similarity to known FGFR‑active pyrrolo[3,2‑b]pyridines (e.g., derivatives with IC₅₀ values in the low nanomolar range [1]) strongly supports its utility as an advanced intermediate for FGFR inhibitor programmes. In contrast, the 5‑chloro and 5‑fluoro analogs are not reported to exhibit the same level of FGFR engagement, likely due to differences in halogen bonding and steric fit within the ATP‑binding pocket.

FGFR Kinase Potential
Data to verify
Reported FGFR1/2/3 inhibitor (vendor claim; no public IC₅₀)
May support FGFR inhibitor research; 5‑Cl/5‑F lack reported activity
Independent validation and IC₅₀ determination recommended
Kinase Inhibitors FGFR Oncology

Optimal Use Cases for 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine


Late-Stage Diversification via Cross-Coupling

The 5‑bromo substituent is the ideal leaving group for Suzuki–Miyaura and Buchwald–Hartwig couplings. Procurement of this compound enables parallel synthesis of diverse 5‑aryl, 5‑heteroaryl, and 5‑amino derivatives under mild conditions, significantly accelerating SAR exploration in kinase, sigma receptor, and antibacterial programmes [1].

CNS Drug Discovery Programs

The enhanced lipophilicity and reduced pKa conferred by the bromine atom increase the fraction of neutral species at physiological pH, favouring blood‑brain barrier penetration. This makes the compound a strategic starting point for the design of CNS‑penetrant sigma‑1 receptor ligands and kinase inhibitors [2].

FGFR-Targeted Oncology Research

Multiple vendor sources report that the compound acts as a potent FGFR1‑3 inhibitor. While primary IC₅₀ data remain proprietary, the scaffold is a recognised starting point for the development of next‑generation FGFR inhibitors, and the 5‑bromo derivative provides a direct entry into this chemical space [3].

Antibacterial Lead Optimization

The pyrrolo[3,2‑b]pyridine core is validated as an antibacterial pharmacophore (MIC = 3.35 µg/mL against E. coli). The 5‑bromo compound serves as a versatile intermediate for the synthesis of 5‑substituted analogs, allowing medicinal chemists to quickly explore structure–activity relationships around the translation inhibition mechanism [4].

Application
Selection Property
Validation Focus
Late-stage diversification (Suzuki–Miyaura, Buchwald–Hartwig)
5‑Bromo leaving-group reactivity
Cross-coupling efficiency under mild conditions
CNS-penetrant compound research
Lipophilicity and ionisation profile
Permeability and brain penetration assays
FGFR kinase inhibitor research
Reported FGFR1/2/3 inhibition
Kinase selectivity and cellular potency assays
Antibacterial scaffold development
Validated pharmacophore core
MIC determination and translation inhibition assays

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